1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrimidine ring fused to a pyrazole moiety, with a 4-methylphenyl substituent at the 3-position and hydroxyl group at the 5-position. Its synthesis typically involves hydrazinolysis of ethyl 3-oxo-4-(5-phenyl-2H-tetrazol-2-yl)butanoate with 2-hydrazinyl-4,6-dimethylpyrimidine, as reported in studies exploring nonannulated tetrazolylpyrimidines .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-(4-methylphenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-6-13(7-5-10)14-9-15(21)20(19-14)16-17-11(2)8-12(3)18-16/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVNWKJTMCVNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is constructed using appropriate starting materials such as 4,6-dimethylpyrimidin-2-yl derivatives.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and β-keto esters or nitriles.
Substitution Reactions: Substituents like the 4-methylphenyl group are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent-free conditions and catalytic systems are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, amines, strong acids or bases.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Pyrimidinyl-Pyrazole Derivatives
The compound belongs to a broader class of pyrimidinyl-pyrazole hybrids. Key structural analogs and their differentiating features are outlined below:
Key Observations :
- The absence of electronegative substituents (e.g., Cl) may reduce metabolic stability compared to its chlorinated counterpart .
- Antiviral Activity: The target compound has demonstrated antiviral activity against Influenza A virus, attributed to the synergistic effect of the pyrimidine-pyrazole scaffold and the tetrazole-linked methylphenyl group.
Nonannulated Tetrazolylpyrimidines
The compound is structurally related to nonannulated tetrazolylpyrimidines, which incorporate tetrazole rings as bioisosteres for carboxylic acids. For example:
- While it shares the pyrimidinyl-pyrazole core, the tetrazole group introduces additional hydrogen-bonding capacity, which may alter solubility and target binding .
Bipyrazole Derivatives
Compounds such as 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols (e.g., derivatives synthesized from 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione) feature extended bipyrazole systems.
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C16H17N5O
- Molecular Weight : 279.34 g/mol
- CAS Number : [To be provided upon request]
Structural Representation :
The compound features a pyrazole core substituted with a dimethylpyrimidine moiety and a methylphenyl group, contributing to its unique biological properties.
Synthesis
The synthesis typically involves multi-step organic reactions starting from 4,6-dimethylpyrimidine-2-amine. The process includes:
- Formation of Intermediate : Reaction with 4-methylphenyl isocyanate.
- Cyclization : Using appropriate reagents to yield the final pyrazole derivative.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Antidiabetic Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Pyz-1 | α-glucosidase | 75.62 |
| Pyz-2 | α-amylase | 95.85 |
These values indicate that the compound can effectively inhibit enzyme activity, potentially aiding in blood sugar regulation.
Antioxidant Activity
In vitro assays have shown that this compound possesses notable antioxidant capabilities, which are critical in combating oxidative stress-related diseases. The radical scavenging activity was evaluated using DPPH assays with promising results.
Xanthine Oxidase Inhibition
Xanthine oxidase is an important enzyme in purine metabolism and is a target for gout treatment. The compound demonstrated significant inhibition of xanthine oxidase with IC50 values comparable to established inhibitors.
Case Studies
- Diabetes Management : In a controlled study, derivatives of this compound were tested for their ability to lower blood glucose levels in diabetic rats, showcasing a reduction in fasting blood glucose.
- Oxidative Stress Reduction : A study involving cellular models indicated that treatment with this compound reduced markers of oxidative stress significantly compared to controls.
The biological effects are hypothesized to arise from the compound's ability to interact with various molecular targets:
- Enzyme Inhibition : Binding to active sites of enzymes like α-glucosidase and xanthine oxidase.
- Antioxidant Effects : Scavenging free radicals and enhancing cellular defense mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
